Pralidoxime chloride, (Z)-

Übersicht

Beschreibung

Pralidoxime chloride, also known as 2-PAM chloride, is an antidote used to treat organophosphate poisoning . Organophosphates are commonly found in pesticides and nerve agents.

Synthesis Analysis

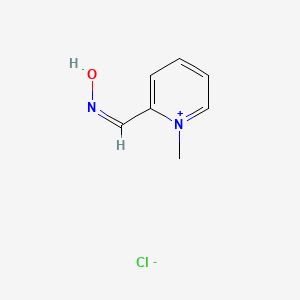

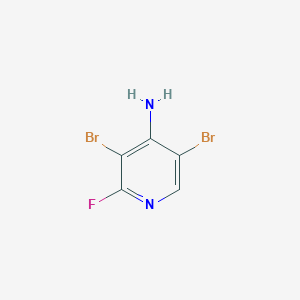

Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, giving pralidoxime as the iodide salt .Molecular Structure Analysis

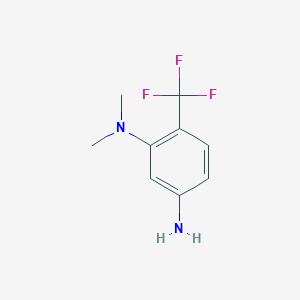

The molecular formula of Pralidoxime is C7H9N2O . The structure of the molecule is based on a pyridinium core, with a hydroxyimino group attached to the second carbon and a methyl group attached to the nitrogen .Chemical Reactions Analysis

Pralidoxime chloride is a highly hydrophilic antidote and cannot be effectively separated by reverse-phase high-performance liquid chromatography (RP-HPLC), unless the mobile-phase composition is varied .Physical And Chemical Properties Analysis

Pralidoxime chloride is a white, nonhygroscopic, crystalline powder . It is soluble in water to the extent of 1 g in less than 1 mL . It is stable in air and melts between 215°C and 225°C, with decomposition .Wissenschaftliche Forschungsanwendungen

Antidote for Organophosphate Poisoning

Pralidoxime chloride is primarily used as an antidote for organophosphate poisoning . Organophosphates are a class of chemicals that are often used in pesticides and nerve gases. They work by binding to the esteratic site of acetylcholinesterase, an enzyme that is crucial for nerve function, which results in the reversible inactivation of the enzyme .

Reactivation of Cholinesterase

Pralidoxime chloride works by reactivating cholinesterase, mainly outside of the central nervous system, which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound . The destruction of accumulated acetylcholine can then proceed, and neuromuscular junctions will again function normally .

Treatment of Myasthenia Gravis Overdose

Pralidoxime chloride is used in the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis . Myasthenia gravis is a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles.

Use in Nerve Agent Antidote Autoinjectors

Pralidoxime chloride is used in nerve agent antidote autoinjectors . These autoinjectors are used in emergency situations to administer a dose of antidote to individuals exposed to nerve gases.

Chromatography Research

Pralidoxime chloride has been used in chromatography research . A study developed a novel chaotropic chromatography method for the determination of pralidoxime in nerve agent antidote autoinjectors .

Respiratory Muscle Paralysis Treatment

Pralidoxime chloride has its most critical effect in relieving paralysis of the muscles of respiration . This is particularly important in cases of organophosphate poisoning, where respiratory failure can occur due to the paralysis of the muscles involved in breathing .

Wirkmechanismus

Target of Action

Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. In the context of organophosphate poisoning, acetylcholinesterase is inactivated, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, if administered within 24 hours of exposure .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime chloride is the cholinergic synapse . By reactivating acetylcholinesterase, pralidoxime chloride allows for the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .

Pharmacokinetics

The pharmacokinetics of pralidoxime chloride involve its distribution mainly outside of the central nervous system . It is metabolized in the liver and excreted in the urine, with 80% excreted as metabolites and unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The primary result of pralidoxime chloride’s action is the reactivation of acetylcholinesterase, leading to the breakdown of accumulated acetylcholine . This restores normal function at neuromuscular junctions, relieving symptoms such as muscle weakness and respiratory depression associated with organophosphate poisoning .

Action Environment

The efficacy of pralidoxime chloride can be influenced by several factors. Its effectiveness is dependent on timely administration, ideally within 24 hours of organophosphate exposure . Additionally, its poor penetration of the blood-brain barrier limits its effect on centrally-mediated respiratory depression . It is often used in conjunction with atropine, a muscarinic antagonist, to help reduce the parasympathetic effects of organophosphate poisoning .

Safety and Hazards

When handling pralidoxime chloride, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Zukünftige Richtungen

Pralidoxime chloride continues to be a critical antidote for organophosphate poisoning. Its use in combination with other drugs like atropine is common in the treatment of organophosphate poisoning . The development of novel and stable dosage forms of pralidoxime chloride is an ongoing area of research .

Eigenschaften

IUPAC Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)

![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)

![5-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B3321619.png)

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)